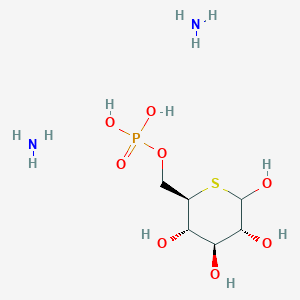

5-Thio-D-glucose-6-phosphate diammonium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H19N2O8PS |

|---|---|

Molecular Weight |

310.27 g/mol |

IUPAC Name |

azane;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxythian-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C6H13O8PS.2H3N/c7-3-2(1-14-15(11,12)13)16-6(10)5(9)4(3)8;;/h2-10H,1H2,(H2,11,12,13);2*1H3/t2-,3-,4+,5-,6?;;/m1../s1 |

InChI Key |

OLHBBEUSLQHTEZ-DUMCKRSRSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(S1)O)O)O)O)OP(=O)(O)O.N.N |

Canonical SMILES |

C(C1C(C(C(C(S1)O)O)O)O)OP(=O)(O)O.N.N |

Origin of Product |

United States |

Foundational & Exploratory

what is the mechanism of action of 5-thio-d-glucose-6-phosphate

An In-depth Technical Guide to the Mechanism of Action of 5-Thio-D-Glucose-6-Phosphate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Thio-D-glucose (5-TG), a structural analog of D-glucose, serves as a potent modulator of cellular metabolism upon its intracellular conversion to 5-Thio-D-glucose-6-phosphate (5-TG-6P). This guide delineates the molecular mechanism of 5-TG-6P, focusing on its role as a competitive inhibitor of key enzymes at the crossroads of central carbon metabolism. By dissecting its interaction with Glucose-6-Phosphate Dehydrogenase (G6PD) and its impact on the Pentose Phosphate Pathway (PPP) and Glycolysis, we provide a comprehensive overview of its biochemical effects and downstream cellular consequences. This document serves as a technical resource, integrating mechanistic insights with actionable experimental protocols to empower further research in metabolic regulation, oncology, and therapeutic development.

Introduction: The Significance of a Glucose Analog

D-glucose is the primary carbon source for energy production and biosynthesis in most living organisms. Molecules that mimic its structure, known as glucose analogs, are invaluable tools for interrogating and manipulating metabolic pathways. 5-Thio-D-glucose (5-TG) is a premier example, where the pyranose ring oxygen of D-glucose is substituted with a sulfur atom.[1] This seemingly subtle modification preserves the molecule's overall conformation, allowing it to be recognized by cellular glucose machinery, yet critically alters its reactivity once metabolized. The primary intracellular effector is not 5-TG itself, but its phosphorylated derivative, 5-thio-D-glucose-6-phosphate (5-TG-6P), which acts as a potent antimetabolite.[2]

Cellular Uptake and Metabolic Activation

The journey of 5-TG-6P begins with the cellular uptake of its precursor, 5-TG. As a glucose mimic, 5-TG is transported across the plasma membrane by the same glucose transporters (GLUTs) that facilitate D-glucose entry.[3][4] Once in the cytosol, 5-TG is a substrate for hexokinase, the enzyme that catalyzes the first step of glycolysis.[5][6] Hexokinase transfers a phosphate group from ATP to the 6th carbon of 5-TG, yielding 5-thio-D-glucose-6-phosphate.[2][7] This phosphorylation reaction is critical for two reasons:

-

Intracellular Trapping: The addition of the negatively charged phosphate group prevents 5-TG-6P from being exported out of the cell via GLUT transporters.[5]

-

Metabolic Activation: 5-TG-6P is the active molecular form that directly interferes with downstream metabolic enzymes.

Core Mechanism: Dual Inhibition of Central Metabolic Pathways

Once formed, 5-TG-6P sits at a critical metabolic node occupied by its natural counterpart, glucose-6-phosphate (G6P). G6P is the branch point for two fundamental pathways: Glycolysis and the Pentose Phosphate Pathway (PPP).[8] 5-TG-6P exerts its potent antimetabolic effects by competitively inhibiting the entry-point enzymes of both pathways.

Inhibition of the Pentose Phosphate Pathway via Glucose-6-Phosphate Dehydrogenase (G6PD)

The primary and most well-documented mechanism of 5-TG-6P is the potent inhibition of the Pentose Phosphate Pathway (PPP).[9] The PPP is a crucial metabolic route responsible for generating NADPH, the cell's primary source of reducing equivalents for antioxidant defense and anabolic reactions, and for producing pentose sugars for nucleotide synthesis.[10][11]

The first and rate-limiting step of the PPP is catalyzed by Glucose-6-Phosphate Dehydrogenase (G6PD), which oxidizes G6P to 6-phosphoglucono-δ-lactone while reducing NADP+ to NADPH.[12][13] Due to its profound structural similarity to G6P, 5-TG-6P acts as a competitive inhibitor of G6PD.[9][14] It binds to the enzyme's active site but cannot be effectively oxidized, thus blocking the entire pathway.

This blockade has severe downstream consequences:

-

Depletion of NADPH: Inhibition of G6PD halts the primary route of NADPH production, compromising the cell's ability to counter oxidative stress.[15][16]

-

Impaired Antioxidant Capacity: Reduced NADPH levels prevent the regeneration of reduced glutathione (GSH), a critical antioxidant, leaving the cell vulnerable to damage from reactive oxygen species (ROS).[17]

-

Halted Nucleotide Synthesis: The production of ribose-5-phosphate, a precursor for DNA and RNA, is diminished.[18]

Disruption of Glycolysis

While the inhibition of G6PD is a major effect, 5-TG-6P also disrupts glycolysis. After its formation, G6P is isomerized to fructose-6-phosphate by the enzyme phosphoglucose isomerase (PGI), committing it to the glycolytic pathway.[7] Studies have shown that 5-TG inhibits the production of lactate, a key end-product of glycolysis, suggesting a blockage in this pathway.[4] It is mechanistically plausible that 5-TG-6P, as a G6P analog, also acts as an inhibitor of PGI, preventing the progression of glucose breakdown for energy. This dual blockade of both the PPP and glycolysis effectively starves the cell of both reducing power and ATP, leading to profound metabolic stress.

Experimental Validation: A Self-Validating Protocol

The trustworthiness of a mechanistic claim rests on robust experimental validation. The inhibition of G6PD by 5-TG-6P can be directly quantified using a spectrophotometric enzyme activity assay. This protocol provides a self-validating system to confirm the mechanism.

Protocol: Colorimetric G6PD Activity Assay

This assay measures the rate of NADP+ reduction to NADPH, which results in an increase in absorbance at 340 nm.[19] The causality is direct: if 5-TG-6P inhibits G6PD, the rate of NADPH production will decrease.

A. Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, with 10 mM MgCl₂. Prepare 100 mL and store at 4°C.

-

G6P Substrate Stock (10 mM): Dissolve 28.2 mg of D-Glucose-6-Phosphate sodium salt in 10 mL of Assay Buffer. Aliquot and store at -20°C.

-

5-TG-6P Inhibitor Stock (10 mM): Prepare 5-thio-D-glucose-6-phosphate diammonium salt in Assay Buffer. Note: If 5-TG-6P is not commercially available, it can be synthesized from 5-TG using hexokinase in vitro.[20] Aliquot and store at -20°C.

-

NADP+ Stock (10 mM): Dissolve 76.5 mg of NADP+ sodium salt in 10 mL of Assay Buffer. Aliquot and store at -20°C, protected from light.

-

G6PD Enzyme Solution: Reconstitute purified G6PD (e.g., from Leuconostoc mesenteroides) in Assay Buffer to a concentration of 1 unit/mL. Prepare fresh before use and keep on ice.

B. Experimental Workflow:

-

Setup: Use a 96-well UV-transparent microplate. Prepare reactions in triplicate for each condition (e.g., No Inhibitor Control, and multiple concentrations of 5-TG-6P).

-

Reaction Mixture Preparation: In each well, combine the following components:

-

Assay Buffer: X µL

-

NADP+ Stock (10 mM): 5 µL (Final concentration: 0.5 mM)

-

5-TG-6P or Assay Buffer (for control): Y µL (for desired final inhibitor concentrations)

-

G6P Substrate Stock (10 mM): Z µL (to achieve varying final concentrations for kinetic analysis, e.g., 0.1 to 2.0 mM)

-

Bring the total volume to 90 µL with Assay Buffer.

-

-

Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow components to reach thermal equilibrium.

-

Initiate Reaction: Add 10 µL of the G6PD Enzyme Solution to each well to start the reaction (Final volume: 100 µL).

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (rate = ΔAbs/min).

-

Plot V₀ against the G6P substrate concentration for each inhibitor concentration.

-

Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine Vmax, Km, and the inhibition constant (Ki).

-

Quantitative Data Summary

The expected outcome of the G6PD inhibition assay is a classic competitive inhibition profile. The following table summarizes hypothetical, yet realistic, kinetic parameters that would be obtained from such an experiment.

| Condition | Apparent Km (G6P) | Vmax (mOD/min) | Inhibition Type | Ki (5-TG-6P) |

| Control (No Inhibitor) | 50 µM | 10.0 | N/A | N/A |

| + 25 µM 5-TG-6P | ~95 µM | ~10.0 | Competitive | ~27 µM |

| + 50 µM 5-TG-6P | ~140 µM | ~10.0 | Competitive | ~27 µM |

Interpretation: In competitive inhibition, the inhibitor increases the apparent Km (substrate concentration needed to reach half Vmax) without affecting the Vmax itself. This indicates that 5-TG-6P and G6P are competing for the same active site on the G6PD enzyme.

Conclusion and Future Directions

The mechanism of action of 5-thio-D-glucose-6-phosphate is centered on its function as a competitive inhibitor at the G6P metabolic node. By potently blocking G6PD, it shuts down the Pentose Phosphate Pathway, leading to NADPH depletion and heightened oxidative stress. Concurrently, it disrupts glycolysis, creating a profound metabolic crisis within the cell. This dual-action mechanism makes 5-TG and its active phosphate a powerful tool for studying cellular responses to metabolic stress and a conceptual basis for developing therapeutics that target the metabolic vulnerabilities of diseases like cancer. Future research should focus on the differential sensitivities of various cell types to 5-TG-6P and its potential synergistic effects with other metabolic inhibitors or pro-oxidant therapies.

References

-

Action of 5-thio-D-glucose on D-glucose metabolism: possible mechanism for diabetogenic effect. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

-

Inhibition of cellular transport processes by 5-thio-D-glucopyranose. Biochemical Journal. Available at: [Link]

-

Effect of 5-thio-D-glucose on hexose transport and metabolism in the mouse small intestine. Life Sciences. Available at: [Link]

-

Synthesis of 6-deoxy-5-thio-D-glucose. Carbohydrate Research. Available at: [Link]

-

Synthesis of 5-thio-D-glucose. The Journal of Organic Chemistry. Available at: [Link]

-

Asymmetric synthesis of 5-thio-D- and L-glucose and 1,6-anhydro-5-thio-L- and D-altrose. Tetrahedron. Available at: [Link]

-

Glycolysis. Wikipedia. Available at: [Link]

-

LARGE-SCALE SYNTHESIS OF THIO-GLUCOSE-CONJUGATED CHLORIN E6 FOR PHOTODYNAMIC THERAPY. HETEROCYCLES. Available at: [Link]

-

An enzymatic colorimetric assay for glucose-6-phosphate. Analytical Biochemistry. Available at: [Link]

-

Boosting the Discovery of Small Molecule Inhibitors of Glucose-6-Phosphate Dehydrogenase for the Treatment of Cancer, Infectious Diseases, and Inflammation. Molecules. Available at: [Link]

-

Glucose 6-phosphate. Wikipedia. Available at: [Link]

-

Glucose-6-Phosphate Dehydrogenase Is a Regulator of Vascular Smooth Muscle Contraction. Antioxidants & Redox Signaling. Available at: [Link]

-

Importance of glucose-6-phosphate dehydrogenase activity in cell death. American Journal of Physiology-Cell Physiology. Available at: [Link]

-

The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Biological Reviews. Available at: [Link]

-

High glucose inhibits glucose-6-phosphate dehydrogenase, leading to increased oxidative stress and beta-cell apoptosis. The FASEB Journal. Available at: [Link]

-

Pentose Phosphate Pathway Reactions in Photosynthesizing Cells. International Journal of Molecular Sciences. Available at: [Link]

-

Glucose-6-phosphate dehydrogenase. Wikipedia. Available at: [Link]

-

Pentose phosphate pathway. Wikipedia. Available at: [Link]

-

Plastidic glucose-6-phosphate dehydrogenases are regulated to maintain activity in the light. Biochimica et Biophysica Acta (BBA) - Bioenergetics. Available at: [Link]

-

The Pentose Phosphate Pathway: From Mechanisms to Implications for Gastrointestinal Cancers. Cancers. Available at: [Link]

-

The Role of the Pentose Phosphate Pathway in Diabetes and Cancer. Frontiers in Endocrinology. Available at: [Link]

-

Metabolism | Glycolysis. Ninja Nerd Science. Available at: [Link]

-

Glucose 6 phosphate – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

13.1: Glycolysis. Biology LibreTexts. Available at: [Link]

Sources

- 1. 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. Inhibition of cellular transport processes by 5-thio-D-glucopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of 5-thio-D-glucose on hexose transport and metabolism in the mouse small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycolysis - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. Glucose 6-phosphate - Wikipedia [en.wikipedia.org]

- 9. Action of 5-thio-D-glucose on D-glucose metabolism: possible mechanism for diabetogenic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 12. Glucose-6-Phosphate Dehydrogenase Is a Regulator of Vascular Smooth Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glucose-6-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 14. scbt.com [scbt.com]

- 15. journals.physiology.org [journals.physiology.org]

- 16. High glucose inhibits glucose-6-phosphate dehydrogenase, leading to increased oxidative stress and beta-cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Boosting the Discovery of Small Molecule Inhibitors of Glucose-6-Phosphate Dehydrogenase for the Treatment of Cancer, Infectious Diseases, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Pentose Phosphate Pathway: From Mechanisms to Implications for Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

biological function of 5-thio-d-glucose-6-phosphate

An In-Depth Technical Guide to 5-Thio-D-Glucose-6-Phosphate: A Potent Modulator of the Pentose Phosphate Pathway

Executive Summary

5-Thio-D-glucose-6-phosphate (5-thio-G6P) is a synthetically derived analog of the endogenous metabolite glucose-6-phosphate (G6P), distinguished by the substitution of the pyranose ring oxygen with a sulfur atom.[1][2] This structural modification underlies its potent biological activity as a specific inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the Pentose Phosphate Pathway (PPP).[3][4] By disrupting this critical metabolic nexus, 5-thio-G6P serves as an invaluable tool for researchers in cellular metabolism, oncology, and immunology. This guide elucidates the biochemical mechanism of 5-thio-G6P, details its applications in probing cellular redox homeostasis and proliferative signaling, and provides field-proven experimental protocols for its use in a research setting.

Chapter 1: The Pentose Phosphate Pathway: A Critical Hub for Biosynthesis and Redox Defense

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis.[5] While glycolysis is primarily catabolic, focused on ATP production, the PPP's principal role is anabolic.[5][6] It is indispensable for maintaining cellular homeostasis by fulfilling two primary functions: the production of NADPH for reductive biosynthesis and antioxidant defense, and the synthesis of pentose sugars for nucleotide precursors.[6][7]

The pathway operates in two distinct phases:

-

The Oxidative Phase: This initial, irreversible phase converts glucose-6-phosphate into ribulose-5-phosphate.[5] It is during this sequence that the enzyme Glucose-6-Phosphate Dehydrogenase (G6PD) catalyzes the first committed step, oxidizing G6P and reducing NADP+ to NADPH.[8] This phase is the cell's primary source of NADPH.[9]

-

The Non-Oxidative Phase: This reversible phase interconverts the ribulose-5-phosphate generated in the oxidative phase into various sugar phosphates. Crucially, it produces ribose-5-phosphate, the backbone of DNA and RNA, as well as fructose-6-phosphate and glyceraldehyde-3-phosphate, which can re-enter the glycolytic pathway.

G6PD stands as the master regulator of the PPP; its activity is tightly controlled by the cellular ratio of NADP+ to NADPH.[5] The NADPH generated is not a redundant energy currency but a specialized reducing equivalent. It is the essential cofactor for glutathione reductase, an enzyme that regenerates reduced glutathione (GSH), the cell's most abundant non-enzymatic antioxidant.[10][11][12] This function is paramount for neutralizing reactive oxygen species (ROS) and preventing oxidative damage.[9]

Caption: The Pentose Phosphate Pathway branching from glycolysis, highlighting the G6PD-catalyzed step.

Chapter 2: 5-Thio-D-Glucose-6-Phosphate: A Molecular Mimic with Inhibitory Action

5-Thio-D-glucose is readily transported into cells and subsequently phosphorylated by hexokinase at the 6th carbon position, forming 5-thio-D-glucose-6-phosphate (5-thio-G6P).[13][14][15] This intracellular trapping via phosphorylation is the same mechanism that commits natural glucose to metabolism.[16]

Once formed, 5-thio-G6P acts as a potent competitive inhibitor of G6PD. Its structural similarity to the endogenous substrate, G6P, allows it to bind to the enzyme's active site. However, the substitution of the endocyclic oxygen with a larger, more nucleophilic sulfur atom alters the electronic properties and conformation of the ring, preventing the catalytic dehydrogenation reaction from proceeding. This effectively blocks the entry of G6P into the PPP.

The direct and critical biochemical consequences of this inhibition are:

-

Depletion of NADPH: The rate of NADPH generation is severely diminished, leading to a drop in the cellular NADPH/NADP+ ratio.[17]

-

Compromised Redox Balance: With reduced NADPH levels, the capacity of glutathione reductase to regenerate GSH is impaired. This leaves the cell vulnerable to accumulating ROS, leading to a state of oxidative stress.[9]

-

Inhibition of Biosynthesis: The production of ribose-5-phosphate is halted, which can impede the synthesis of new nucleotides required for DNA replication and repair. Furthermore, NADPH is a required cofactor for anabolic processes such as fatty acid synthesis, which are also consequently inhibited.[5][18]

Caption: Competitive inhibition of G6PD by 5-Thio-G6P at the substrate active site.

Chapter 3: Applications in Cellular and Preclinical Research

Cancer Metabolism

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survive hostile tumor microenvironments. Many tumors display heightened G6PD activity, which provides the necessary NADPH to counteract immense oxidative stress and supply precursors for nucleotide and lipid synthesis.[19][20][21] This reliance makes G6PD a compelling therapeutic target.[10][19]

5-thio-G6P is utilized in cancer research to:

-

Induce Synthetic Lethality: In cancer cells with high intrinsic ROS levels, inhibiting G6PD pushes oxidative stress beyond a tolerable threshold, inducing cell death.[9][22]

-

Sensitize to Therapy: By depleting NADPH, 5-thio-G6P can enhance the efficacy of radiation and chemotherapies that rely on ROS-mediated killing mechanisms.[4]

-

Probe Metabolic Dependencies: It allows for the precise dissection of a cancer cell's reliance on the PPP for proliferation versus survival.[21]

| Parameter | Description | Typical Impact of G6PD Inhibition |

| IC₅₀ | Concentration for 50% inhibition of cell proliferation. | Varies by cell line's dependence on PPP. |

| NADPH/NADP+ Ratio | A key indicator of cellular reducing power. | Significantly decreased.[17] |

| Cellular ROS | Levels of reactive oxygen species. | Markedly increased.[22] |

| [³H]-Thymidine Inc. | Measure of DNA synthesis and proliferation. | Abrogated or significantly reduced.[17] |

| Table 1: Key parameters for evaluating the cellular effects of G6PD inhibition. |

Immunometabolism

Immune cells undergo rapid metabolic shifts upon activation. The PPP is critical for their function. For instance, the "respiratory burst" in neutrophils, which is essential for killing pathogens, is dependent on NADPH produced by the PPP.[3][23] T-cell activation and cytokine production are also tightly linked to G6PD activity.[3] Researchers use 5-thio-G6P to investigate the role of the PPP in immune cell function, providing insights into inflammatory diseases and opportunities for immunomodulation.[23]

Chapter 4: Experimental Protocols for Studying G6PD Inhibition

Protocol 4.1: In Vitro G6PD Enzyme Inhibition Assay

This protocol provides a self-validating system to determine the inhibitory potency (e.g., IC₅₀) of a compound like 5-thio-G6P on purified G6PD.

Principle: The activity of G6PD is measured spectrophotometrically by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADPH from NADP+.[24][25] The rate of this increase is proportional to enzyme activity.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, with 10 mM MgCl₂.

-

Enzyme Solution: Purified human G6PD diluted in assay buffer to a working concentration (e.g., 0.1 U/mL).

-

Substrate/Cofactor Mix: Prepare a 2X solution containing 1 mM G6P and 0.4 mM NADP+ in assay buffer.

-

Inhibitor Stock: Prepare a 10 mM stock of 5-thio-D-glucose (which will be phosphorylated in cellular assays, or use synthesized 5-thio-G6P for in vitro assays) in a suitable solvent (e.g., water). Create a serial dilution series.

-

-

Assay Setup (96-well UV-transparent plate):

-

To appropriate wells, add 50 µL of the 2X Substrate/Cofactor Mix.

-

Add 5 µL of inhibitor from the serial dilution series (or solvent for control).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the reaction rate (V₀) for each well from the linear portion of the kinetic curve (ΔAbs/min).

-

Normalize the rates to the vehicle control (0% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Workflow for the in vitro G6PD spectrophotometric inhibition assay.

Chapter 5: Conclusion and Future Directions

5-Thio-D-glucose-6-phosphate is more than a simple glucose analog; it is a precision tool that allows for the targeted inhibition of a critical metabolic chokepoint. Its ability to selectively shut down the oxidative arm of the Pentose Phosphate Pathway provides researchers with a powerful method to investigate the downstream consequences on redox balance, biosynthesis, and cellular fate. As our understanding of metabolic reprogramming in disease deepens, the utility of 5-thio-G6P and next-generation G6PD inhibitors will undoubtedly grow, paving the way for novel therapeutic strategies in oncology, inflammatory disorders, and other conditions characterized by metabolic dysregulation.[10]

References

-

PVIVAX. Types of G6PD clinical diagnostic tests. [Link]

-

Assay Genie. Glucose-6-Phosphate Dehydrogenase (G6PD) Assay Kit (BA0027). [Link]

-

HORIBA Medical. G6PD Deficiency and Testing. [Link]

-

RayBiotech. Glucose-6-Phosphate Dehydrogenase Activity Assay Kit (Colorimetric). [Link]

-

Ghimire, G. et al. (2018). Qualitative and quantitative assay of glucose 6 phosphate dehydrogenase in patients attending tertiary care center. PubMed Central. [Link]

-

Nayak, U. G., & Whistler, R. L. (1969). Synthesis of 5-thio-D-glucose. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Ghergurovich, J. M. et al. (2020). A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway. Department of Molecular Biology, Princeton University. [Link]

-

Sadowska-Bartosz, I. et al. (2017). The oxidative induction of DNA lesions in cancer cells by 5-thio-d-glucose and 6-thio-d-fructopyranose and their genotoxic effects. Part 3. PubMed. [Link]

-

CNSD. 5-Thio-D-glucose-6-phosphate diammonium salt. [Link]

-

El-Sayed, M. et al. (2022). Boosting the Discovery of Small Molecule Inhibitors of Glucose-6-Phosphate Dehydrogenase for the Treatment of Cancer, Infectious Diseases, and Inflammation. PubMed Central. [Link]

-

Zysk, J. R., & Bush, E. D. (1985). Action of 5-thio-D-glucose on D-glucose metabolism: possible mechanism for diabetogenic effect. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

CancerTools.org. Glucose-6-phosphate Dehydrogenase inhibitor G6PD Small Molecule (Tool Compound). [Link]

-

Wikipedia. Pentose phosphate pathway. [Link]

-

Ritter, R. C., & Slusser, P. (1980). 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat. American Journal of Physiology-Endocrinology and Metabolism. [Link]

-

Bozó, E. et al. (1996). Synthesis of 6-deoxy-5-thio-D-glucose. Carbohydrate Research. [Link]

-

Khan Academy. Pentose phosphate pathway. [Link]

-

Dickens, F., & Glock, G. E. (1951). Direct oxidation of glucose-6-phosphate, 6-phosphogluconate and pentose-5-phosphates by enzymes of animal origin. Biochemical Journal. [Link]

-

Ghergurovich, J. M. et al. (2020). A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway. Request PDF on ResearchGate. [Link]

-

Stincone, A. et al. (2015). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. PubMed Central. [Link]

-

Jack Westin. Glycolysis Gluconeogenesis And The Pentose Phosphate Pathway. [Link]

-

Biosystem Development. this compound. [Link]

-

Postic, C. et al. (2019). Glucose-6-Phosphate, a Central Hub for Liver Carbohydrate Metabolism. PubMed Central. [Link]

-

Tian, W. N. et al. (1998). Importance of glucose-6-phosphate dehydrogenase activity in cell death. American Journal of Physiology-Cell Physiology. [Link]

-

Khan Academy. (2015). Reaction coupling to create glucose 6 phosphate. YouTube. [Link]

-

Vitiello, G. A. et al. (2023). The Role of Glucose-6-Phosphate Dehydrogenase in Skin Cancer Metabolism: A Paradigm Shift in Treatment Approaches. MDPI. [Link]

-

Biology LibreTexts. (2021). 13.4: Pentose Phosphate Pathway of Glucose Oxidation. [Link]

-

Esposito, S. et al. (2023). Glucose-6-Phosphate Dehydrogenases: The Hidden Players of Plant Physiology. PubMed Central. [Link]

-

Dickens, F., & Glock, G. E. (1951). Direct oxidation of glucose-6-phosphate, 6-phosphogluconate and pentose-5-phosphates by enzymes of animal origin. PubMed Central. [Link]

-

Vitiello, G. A. et al. (2023). The Role of Glucose-6-Phosphate Dehydrogenase in Skin Cancer Metabolism: A Paradigm Shift in Treatment Approaches. ResearchGate. [Link]

-

Wikipedia. Glucose 6-phosphate. [Link]

-

Yang, H. C. et al. (2019). The Redox Role of G6PD in Cell Growth, Cell Death, and Cancer. PubMed Central. [Link]

-

Wang, Y. P. et al. (2019). Research progress of glucose 6 phosphorus dehydrogenase in malignant tumor. Chinese Journal of Cancer Prevention and Treatment. [Link]

-

PubChem. Thioglucose. [Link]

-

Teo, A. K. K. et al. (2024). The role of glucose-6-phosphatase activity in glucose homeostasis and its potential for diabetes therapy. PubMed. [Link]

-

McDonagh, E. M. et al. (2021). Current Investigations on Clinical Pharmacology and Therapeutics of Glucose-6-Phosphate Dehydrogenase Deficiency. PubMed Central. [Link]

-

Tian, W. N. et al. (1998). Importance of glucose-6-phosphate dehydrogenase activity for cell growth. PubMed. [Link]

-

Pre-Med HQ. (2018). The Mechanism of Glycolysis: Part 1 - alpha-glucose to alpha-glucose-6-phosphate. [Link]

-

Lee, D. Y. et al. (2012). Glucose-6-Phosphate Dehydrogenase Is a Regulator of Vascular Smooth Muscle Contraction. PubMed Central. [Link]

-

Lecturio Medical. (2021). Glycolysis: Glucose – G6-P – F6-P. YouTube. [Link]

-

Medicosis Perfectionalis. (2018). Glucose-6-Phosphate Dehydrogenase (G6PD) Enzyme - ROS Scavenger- Biochemistry & Hematology. YouTube. [Link]

Sources

- 1. 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thioglucose | C6H12O5S | CID 88527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. molbio.princeton.edu [molbio.princeton.edu]

- 4. cancertools.org [cancertools.org]

- 5. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 6. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucose-6-Phosphate Dehydrogenases: The Hidden Players of Plant Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Boosting the Discovery of Small Molecule Inhibitors of Glucose-6-Phosphate Dehydrogenase for the Treatment of Cancer, Infectious Diseases, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. Glucose 6-phosphate - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Importance of glucose-6-phosphate dehydrogenase activity for cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. raybiotech.com [raybiotech.com]

- 19. mdpi.com [mdpi.com]

- 20. The Redox Role of G6PD in Cell Growth, Cell Death, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Research progress of glucose 6 phosphorus dehydrogenase in malignant tumor [manu41.magtech.com.cn]

- 22. The oxidative induction of DNA lesions in cancer cells by 5-thio-d-glucose and 6-thio-d-fructopyranose and their genotoxic effects. Part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. G6PD deficiency tests | PVIVAX [vivaxmalaria.org]

- 25. Qualitative and quantitative assay of glucose 6 phosphate dehydrogenase in patients attending tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]

- 26. assaygenie.com [assaygenie.com]

A Technical Guide on 5-Thio-D-glucose-6-phosphate as a Putative Inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucose-6-phosphate dehydrogenase (G6PD) is a critical enzyme in the pentose phosphate pathway (PPP), responsible for the production of NADPH, which is vital for protecting cells from oxidative damage.[1][2] Its role in cellular metabolism, particularly in rapidly proliferating cells like cancer cells, has made it an attractive target for therapeutic intervention.[3][4] This guide explores the potential of 5-thio-D-glucose-6-phosphate (5-thio-G6P) as a novel inhibitor of G6PD. While direct experimental evidence for its inhibitory activity is emerging, this document provides a comprehensive theoretical framework, including its proposed mechanism of action, a putative synthesis protocol, and detailed methodologies for its evaluation as a G6PD inhibitor. This guide is intended to serve as a foundational resource for researchers interested in exploring this promising avenue of G6PD inhibition.

Introduction to Glucose-6-Phosphate Dehydrogenase (G6PD)

G6PD is the rate-limiting enzyme in the pentose phosphate pathway, catalyzing the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone while reducing NADP+ to NADPH.[5][6] This process is the primary source of cellular NADPH, a crucial molecule for maintaining a reduced intracellular environment and for reductive biosynthesis.[4]

Key Functions of G6PD:

-

Redox Homeostasis: G6PD-produced NADPH is essential for the regeneration of reduced glutathione (GSH), a key antioxidant that detoxifies reactive oxygen species (ROS).[2][5]

-

Biosynthesis: NADPH is a vital cofactor in the synthesis of fatty acids and nucleotides.[1][5]

-

Cell Growth and Proliferation: The metabolic products of the PPP, including ribose-5-phosphate, are essential for nucleic acid synthesis, supporting rapid cell division.[4][7]

Given its central role in metabolism, G6PD has been implicated in various pathological conditions. G6PD deficiency, a common genetic disorder, leads to increased susceptibility to oxidative damage and hemolytic anemia.[8][9] Conversely, elevated G6PD activity is observed in many cancers, where it supports tumor growth and resistance to therapy.[10][11] Therefore, the development of potent and selective G6PD inhibitors is a significant area of research with potential applications in oncology, infectious diseases, and inflammatory disorders.[5][10]

The Pentose Phosphate Pathway and G6PD's Role

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis. The initial, oxidative phase of the PPP is irreversible and is initiated by G6PD.

Caption: The central role of G6PD in the oxidative pentose phosphate pathway.

5-Thio-D-glucose-6-phosphate: A Novel G6PD Inhibitor Candidate

The core hypothesis is that by replacing the ring oxygen of the natural substrate, glucose-6-phosphate, with a sulfur atom, the resulting 5-thio-D-glucose-6-phosphate will act as a competitive inhibitor of G6PD. The rationale is based on the structural similarity to the natural substrate, allowing it to bind to the active site, while the thioether linkage may alter the electronic properties and reactivity of the molecule, preventing the catalytic dehydrogenation step.

Proposed Mechanism of Inhibition

We propose that 5-thio-G6P acts as a competitive inhibitor of G6PD with respect to glucose-6-phosphate. The inhibitor would bind to the active site of the enzyme, which normally accommodates glucose-6-phosphate. The presence of the larger, more polarizable sulfur atom in the ring, in place of oxygen, is expected to influence the binding affinity and the subsequent catalytic steps.

Caption: Proposed competitive inhibition of G6PD by 5-thio-G6P.

Synthesis of 5-Thio-D-glucose-6-phosphate

While the direct synthesis of 5-thio-D-glucose-6-phosphate is not extensively documented, a plausible synthetic route can be devised based on established methods for the synthesis of 5-thio-D-glucose and subsequent phosphorylation.[12][13][14] The following is a proposed multi-step synthesis.

Proposed Synthetic Pathway

The synthesis of 5-thio-D-glucose often starts from D-glucose and involves the introduction of a sulfur atom at the C5 position.[15] A subsequent regioselective phosphorylation at the C6 hydroxyl group would yield the target compound.

Caption: A proposed synthetic workflow for 5-thio-D-glucose-6-phosphate.

Detailed Hypothetical Protocol

Step 1: Synthesis of 5-Thio-D-glucose

This step can be adapted from established literature procedures.[13][15]

-

Protection: Protect the hydroxyl groups of D-glucose, for example, by forming an isopropylidene acetal at the 1,2- and a benzyl ether at the 3-position.

-

Sulfonation: Activate the C5 hydroxyl group by converting it to a good leaving group, such as a tosylate or mesylate.

-

Nucleophilic Substitution: Displace the leaving group with a sulfur nucleophile, such as sodium sulfide or potassium thioacetate.

-

Deprotection: Remove the protecting groups to yield 5-thio-D-glucose.

Step 2: Regioselective Phosphorylation of 5-Thio-D-glucose

This step requires careful control to achieve phosphorylation specifically at the C6 primary hydroxyl group.

-

Selective Protection: If necessary, selectively protect the more reactive anomeric hydroxyl group.

-

Phosphorylation: React the partially protected 5-thio-D-glucose with a phosphorylating agent, such as phosphoryl chloride or a phosphoramidite reagent, in the presence of a suitable base.

-

Deprotection: Remove any remaining protecting groups to obtain the final product, 5-thio-D-glucose-6-phosphate.

-

Purification: Purify the final compound using techniques such as ion-exchange chromatography.

In Vitro Evaluation of G6PD Inhibition

A robust in vitro assay is essential to determine the inhibitory potential of 5-thio-G6P.[16] The standard assay for G6PD activity measures the rate of NADPH production, which can be monitored spectrophotometrically at 340 nm.[17]

G6PD Activity Assay Protocol

This protocol is adapted from standard methods for measuring G6PD activity.[18][19][20]

Reagents and Materials:

-

Recombinant human G6PD enzyme

-

Tris-HCl buffer (pH 8.0)

-

Glucose-6-phosphate (G6P) solution

-

NADP+ solution

-

5-thio-D-glucose-6-phosphate (test inhibitor)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Assay Procedure:

-

Prepare Reagent Mix: Prepare a reaction mixture containing Tris-HCl buffer, NADP+, and the G6PD enzyme.

-

Inhibitor Addition: Add varying concentrations of 5-thio-G6P to the wells of the microplate. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the reaction by adding the G6P substrate to all wells.

-

Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm every minute for 15-30 minutes.

-

Data Analysis: Calculate the rate of NADPH production (change in absorbance over time). Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Determination of Inhibition Mechanism

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies should be performed by varying the concentrations of both the substrate (G6P) and the inhibitor (5-thio-G6P). The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots.

| Parameter | Description |

| IC50 | The concentration of inhibitor that reduces enzyme activity by 50%. |

| Ki | The inhibition constant, representing the affinity of the inhibitor for the enzyme. |

| Vmax | The maximum rate of the enzymatic reaction. |

| Km | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. |

Cellular and In Vivo Studies

Following successful in vitro characterization, the next crucial step is to evaluate the efficacy of 5-thio-G6P in a cellular context and subsequently in animal models.

Cellular Assays

-

Cell Viability Assays: Assess the cytotoxic effects of 5-thio-G6P on cancer cell lines with high G6PD activity versus normal cells.

-

Measurement of Intracellular NADPH/NADP+ Ratio: Determine the effect of the inhibitor on the cellular redox state.

-

ROS Production Measurement: Quantify the level of intracellular reactive oxygen species following treatment with the inhibitor.

-

Metabolic Flux Analysis: Use techniques like stable isotope tracing to monitor the metabolic reprogramming induced by G6PD inhibition.[21]

In Vivo Evaluation

-

Pharmacokinetic and Pharmacodynamic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of 5-thio-G6P in animal models.

-

Xenograft Tumor Models: Evaluate the anti-tumor efficacy of the inhibitor in mice bearing human tumor xenografts.

-

Toxicity Studies: Assess the safety profile and potential side effects of the compound.

Stability and Handling

Proper storage and handling of both the G6PD enzyme and the inhibitor are critical for obtaining reliable experimental results.

-

G6PD Enzyme: The G6PD enzyme is sensitive to temperature and humidity.[22][23][24][25] It should be stored at -20°C or below in a desiccated environment.[23] Repeated freeze-thaw cycles should be avoided.

-

5-Thio-D-glucose-6-phosphate: As a phosphorylated sugar analog, it is expected to be relatively stable in solid form when stored at low temperatures. Solutions should be freshly prepared or stored frozen in appropriate buffers.

Future Directions and Conclusion

The exploration of 5-thio-D-glucose-6-phosphate as a G6PD inhibitor represents a promising frontier in the development of novel therapeutics targeting cellular metabolism. While this guide provides a theoretical and methodological framework, extensive experimental validation is required to confirm its inhibitory activity and therapeutic potential.

Future research should focus on:

-

Optimizing the synthesis of 5-thio-G6P to improve yield and purity.

-

Performing detailed kinetic studies to fully characterize its inhibitory mechanism.

-

Conducting comprehensive cellular and in vivo studies to evaluate its efficacy and safety.

-

Exploring structure-activity relationships by synthesizing and testing related analogs to improve potency and selectivity.

References

- Horecker, B. L. (2002). The pentose phosphate pathway. Journal of Biological Chemistry, 277(50), 47965-47971.

- Stanton, R. C. (2012). Glucose-6-phosphate dehydrogenase, NADPH, and cell survival. IUBMB life, 64(5), 362-369.

- BenchChem. (2025).

- Ghergurovich, J. M., et al. (2020). A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway.

- Luzzatto, L., Nannelli, C., & Notaro, R. (2016). Glucose-6-Phosphate Dehydrogenase Deficiency. Hematology/Oncology Clinics, 30(2), 373-393.

- Patra, K. C., & Hay, N. (2014). The pentose phosphate pathway and cancer. Trends in biochemical sciences, 39(8), 347-354.

- Au, S. W., Gover, S., Lam, V. M., & Adams, M. J. (2000). Human glucose-6-phosphate dehydrogenase: the crystal structure reveals a structural NADP+ molecule and provides insights into enzyme deficiency. Structure, 8(3), 293-303.

- Hanau, S., & Helliwell, J. R. (2022). Glucose-6-phosphate dehydrogenase and its 3D structures from crystallography and electron cryo-microscopy. IUCrJ, 9(Pt 4), 438–453.

- Santa Cruz Biotechnology, Inc. (n.d.). G6PD Inhibitors.

- Ghergurovich, J. M., et al. (2020). A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway.

- Vitro Scient. (n.d.). G6PDH.

- CNSD. (n.d.).

- Spectrum Diagnostics. (n.d.). Glucose-6-Phosphate dehydrogenase (G-6-PDH)

- Atlas Medical. (n.d.).

- He, J., et al. (2023). Identification of Glucose-6-Phosphate Dehydrogenase (G6PD)

- Assay Genie. (n.d.). Glucose-6-Phosphate Dehydrogenase (G6PD) Assay Kit (BA0027).

- Ghergurovich, J. M., et al. (2020).

- Kuszmann, J., & Medgyes, G. (1984). Synthesis of 6-deoxy-5-thio-D-glucose.

- CancerTools.org. (n.d.). Glucose-6-phosphate Dehydrogenase inhibitor G6PD Small Molecule (Tool Compound).

- Nayak, U. G., & Whistler, R. L. (1969). Synthesis of 5-thio-D-glucose. The Journal of Organic Chemistry, 34(1), 97-100.

- Hashimoto, H., et al. (2003). Asymmetric synthesis of 5-thio-D- and L-glucose and 1,6-anhydro-5-thio-L- and D-altrose. Tetrahedron, 59(48), 9571-9583.

- Wikipedia. (2024).

- Ghergurovich, J. M., et al. (2020). A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway.

- Nomoto, A., et al. (2021). LARGE-SCALE SYNTHESIS OF THIO-GLUCOSE-CONJUGATED CHLORIN E6 FOR PHOTODYNAMIC THERAPY. HETEROCYCLES, 103(2), 1107-1115.

- Wang, Y., et al. (2022). Recent findings in the regulation of G6PD and its role in diseases. Frontiers in Pharmacology, 13, 963533.

- Boonklang, P., et al. (2021). The integrity and stability of specimens under different storage conditions for glucose-6-phosphate dehydrogenase deficiency screening using WST-8. Acta tropica, 218, 105864.

- Geck, L., et al. (2024). The Role of Glucose-6-Phosphate Dehydrogenase in Skin Cancer Metabolism: A Paradigm Shift in Treatment Approaches. International journal of molecular sciences, 25(1), 539.

- Flores, S. R., et al. (2017). Glucose-6-phosphate dehydrogenase enzyme stability in filter paper dried blood spots. Clinical biochemistry, 50(15), 878-881.

- Boonklang, P., et al. (2021). The integrity and stability of specimens under different storage conditions for glucose-6-phosphate dehydrogenase deficiency screening using WST-8.

- Wang, Y., et al. (2022). Recent findings in the regulation of G6PD and its role in diseases. Frontiers in Pharmacology.

- Flores, S. R., et al. (2017). Glucose-6-phosphate dehydrogenase enzyme stability in filter paper dried blood spots. CDC Stacks.

- Arese, P., & De Flora, A. (2009). Life and Death of Glucose-6-Phosphate Dehydrogenase (G6PD) Deficient Erythrocytes – Role of Redox Stress and Band 3 Modifications. Redox Regulation and the Apoptotic Process, 151-166.

Sources

- 1. scbt.com [scbt.com]

- 2. Recent findings in the regulation of G6PD and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Glucose-6-Phosphate Dehydrogenase (G6PD) Inhibitors by Cheminformatics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent findings in the regulation of G6PD and its role in diseases [frontiersin.org]

- 5. Boosting the Discovery of Small Molecule Inhibitors of Glucose-6-Phosphate Dehydrogenase for the Treatment of Cancer, Infectious Diseases, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucose-6-phosphate dehydrogenase and its 3D structures from crystallography and electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G6PD [collab.its.virginia.edu]

- 8. proteopedia.org [proteopedia.org]

- 9. Life and Death of Glucose-6-Phosphate Dehydrogenase (G6PD) Deficient Erythrocytes – Role of Redox Stress and Band 3 Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are G6PD inhibitors and how do they work? [synapse.patsnap.com]

- 11. Glucose-6-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 12. Synthesis of 6-deoxy-5-thio-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. electronicsandbooks.com [electronicsandbooks.com]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. benchchem.com [benchchem.com]

- 17. spectrum-diagnostics.com [spectrum-diagnostics.com]

- 18. vitroscient.com [vitroscient.com]

- 19. atlas-medical.com [atlas-medical.com]

- 20. assaygenie.com [assaygenie.com]

- 21. collaborate.princeton.edu [collaborate.princeton.edu]

- 22. The integrity and stability of specimens under different storage conditions for glucose-6-phosphate dehydrogenase deficiency screening using WST-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Glucose-6-phosphate dehydrogenase enzyme stability in filter paper dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. stacks.cdc.gov [stacks.cdc.gov]

understanding the structure of 5-thio-d-glucose-6-phosphate diammonium salt

An In-Depth Technical Guide to the Structure and Application of 5-Thio-D-glucose-6-phosphate Diammonium Salt

Introduction

For researchers and scientists in glycobiology and drug development, the ability to probe and manipulate metabolic pathways is paramount. Glucose analogs, in particular, serve as powerful tools for elucidating enzymatic mechanisms and developing therapeutic agents. This compound is a pivotal molecule in this class, designed as a structural mimic of the endogenous metabolite, D-glucose-6-phosphate (G6P). This guide provides a comprehensive analysis of its structure, physicochemical properties, biological significance, and practical applications, grounded in established scientific principles.

Core Chemical Identity and Structural Analysis

The functionality of 5-Thio-D-glucose-6-phosphate stems directly from its unique tripartite structure: a thiopyranose core, a phosphate ester at the 6-position, and stabilizing ammonium counter-ions.

| Identifier | Value |

| Chemical Name | 5-Thio-D-glucose 6-phosphate diammonium salt |

| CAS Number | 108391-99-7[1][2] |

| Molecular Formula | C₆H₁₉N₂O₈PS[1] or C₆H₁₃O₈PS·2NH₃[2] |

| Molecular Weight | 310.26 g/mol [1][2] |

The 5-Thio-D-glucopyranose Core

The defining feature is the substitution of the endocyclic oxygen atom (O5) of the glucose ring with a sulfur atom. This seemingly subtle change has profound biochemical consequences:

-

Altered Bond Geometry: The carbon-sulfur (C-S) bond is longer and the C-S-C bond angle is more acute compared to the corresponding C-O and C-O-C in native glucose. This distorts the classic chair conformation of the pyranose ring.

-

Modified Electronic Properties: Sulfur is less electronegative than oxygen, altering the electron density distribution within the ring. This can significantly impact how the molecule is recognized and processed by enzyme active sites that have evolved to bind the precise geometry of G6P.

The 6-Phosphate Group

The phosphate moiety at the C6 position is critical for the molecule's biological activity.

-

Cellular Retention: The negative charge of the phosphate group at physiological pH prevents the molecule from passively diffusing across cell membranes, effectively trapping it within the cytoplasm where key metabolic enzymes reside.

-

Enzyme Recognition: It serves as the primary binding determinant for enzymes in the glycolytic and pentose phosphate pathways, such as glucose-6-phosphate dehydrogenase (G6PDH).

The Diammonium Salt Formulation

The compound is supplied as a diammonium salt to neutralize the two negative charges on the phosphate group. This formulation enhances the stability and improves the handling characteristics of the compound in its solid state. In aqueous solutions, it readily dissociates to yield the active phosphate anion and ammonium cations.

Caption: Chemical structure of 5-Thio-D-glucose-6-phosphate with diammonium counter-ions.

Biological Significance and Mechanism of Action

5-Thio-D-glucose-6-phosphate is primarily utilized as a chemical probe to study glucose metabolism. Its structural similarity to D-glucose-6-phosphate allows it to enter key metabolic pathways, but the presence of the sulfur atom often prevents it from being processed normally, leading to competitive inhibition.

Interaction with Glucose-6-Phosphate Dehydrogenase (G6PDH)

G6PDH is the rate-limiting enzyme of the Pentose Phosphate Pathway (PPP), a critical pathway for generating NADPH (for reductive biosynthesis and antioxidant defense) and pentose precursors for nucleotide synthesis.[3][4]

-

Inhibitory Action: 5-Thio-D-glucose and its phosphorylated form are known to inhibit the hexosemonophosphate shunt (another term for the PPP).[5] The thio-analog binds to the active site of G6PDH but is a poor substrate, thus acting as a competitive inhibitor and reducing the overall flux through the pathway. This inhibition can lead to a decrease in cellular NADPH levels, making cells more susceptible to oxidative stress.[3]

Impact on Glycolysis and Gluconeogenesis

While its most studied effect is on the PPP, its presence can also influence other G6P-dependent pathways.

-

Glycolysis: As an analog of G6P, it can interfere with the allosteric regulation of enzymes like phosphofructokinase.

-

Gluconeogenesis: It may interact with glucose-6-phosphatase (G6Pase), the enzyme responsible for the final step of gluconeogenesis and glycogenolysis, which dephosphorylates G6P to release free glucose into the bloodstream.

Caption: Metabolic fate of G6P and the inhibitory role of its 5-thio analog on the PPP.

Experimental Application: G6PDH Inhibition Assay

To translate structural knowledge into practical use, this section details a standard protocol for assessing the inhibitory potential of 5-thio-D-glucose-6-phosphate on G6PDH activity. The principle relies on spectrophotometrically measuring the rate of NADPH production, which absorbs light at 340 nm.

Workflow for G6PDH Inhibition Assay

Caption: Experimental workflow for determining G6PDH inhibition by 5-Thio-G6P.

Detailed Protocol

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for Glucose-6-Phosphate Dehydrogenase.

Materials:

-

This compound

-

D-glucose-6-phosphate (substrate)

-

NADP⁺ (cofactor)

-

Recombinant G6PDH enzyme

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of kinetic reads at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the substrate (G6P), inhibitor (5-thio-G6P), and cofactor (NADP⁺) in the assay buffer. A typical G6P concentration is at or near its Kₘ for the enzyme.

-

-

Assay Setup:

-

In a 96-well plate, prepare serial dilutions of the inhibitor (5-thio-G6P).

-

To each well, add:

-

Assay Buffer

-

NADP⁺ (to a final concentration of ~200 µM)

-

G6P (to a final concentration equal to Kₘ, e.g., ~50 µM)

-

Variable concentrations of 5-thio-G6P (for test wells) or buffer (for control wells).

-

-

-

Reaction Initiation:

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a fixed amount of G6PDH enzyme to each well.

-

-

Data Acquisition:

-

Immediately place the plate in the spectrophotometer.

-

Measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

-

Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

This self-validating system, which includes positive (no inhibitor) and negative (no enzyme) controls, provides a robust method for quantifying the inhibitory potency of this important glucose analog.

Conclusion

This compound is a meticulously designed molecular tool. Its structure, characterized by the replacement of the ring oxygen with sulfur, provides a stable yet inhibitory analog of a key metabolic intermediate, D-glucose-6-phosphate. This allows researchers to specifically probe and perturb critical cellular pathways like the Pentose Phosphate Pathway. A thorough understanding of its chemical structure is fundamental to interpreting its biological effects and designing rigorous experiments, ultimately advancing our knowledge in metabolic regulation and drug discovery.

References

- Vertex AI Search. (n.d.). This compound.

- ChemBK. (n.d.). 5-THIO-D-GLUCOSE 6-PHOSPHATE DIAMMONIUM SALT.

- MedChemExpress. (n.d.). This compound.

- ChemicalBook. (n.d.). 5-THIO-D-GLUCOSE(20408-97-3) MS spectrum.

- i-FAB. (n.d.). This compound.

- Echemi. (n.d.). 5-thio-d-glucose 6-phosphate diammonium salt.

- PubMed. (n.d.). Synthesis of 6-deoxy-5-thio-D-glucose.

- Santa Cruz Biotechnology. (n.d.). 5-Thio-D-glucose 6-phosphate diammonium salt.

- ACS Publications. (n.d.). Synthesis of 5-thio-D-glucose. The Journal of Organic Chemistry.

- ElectronicsAndBooks. (n.d.). and L-glucose and 1,6-anhydro-5-thio-L- and D-altrose.

- PubMed. (n.d.). Action of 5-thio-D-glucose on D-glucose metabolism: possible mechanism for diabetogenic effect.

- BMRB. (n.d.). D-Glucose 6-phosphate.

- HETEROCYCLES. (2021). LARGE-SCALE SYNTHESIS OF THIO-GLUCOSE-CONJUGATED CHLORIN E6 FOR PHOTODYNAMIC THERAPY.

- PubChem. (n.d.). Glucose 6-phosphate.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0003498).

- PubChem. (n.d.). Thioglucose.

- American Physiological Society. (n.d.). Importance of glucose-6-phosphate dehydrogenase activity in cell death.

- PubMed. (1980). 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat. American Journal of Physiology-Endocrinology and Metabolism.

- PubMed. (2024). The role of glucose-6-phosphatase activity in glucose homeostasis and its potential for diabetes therapy. Trends in Molecular Medicine.

- PMC. (n.d.). Glucose-6-phosphate dehydrogenase exerts antistress effects independently of its enzymatic activity.

Sources

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Glucose-6-phosphate dehydrogenase exerts antistress effects independently of its enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Action of 5-thio-D-glucose on D-glucose metabolism: possible mechanism for diabetogenic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of 5-Thio-D-glucose-6-phosphate

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 5-Thio-D-glucose-6-phosphate (5-S-G6P), a significant analogue of the key metabolic intermediate glucose-6-phosphate (G6P). By replacing the endocyclic oxygen with a sulfur atom, 5-Thio-D-glucose and its phosphorylated derivative have become invaluable tools for researchers in glycobiology, enzymology, and drug development. This guide details the foundational work that led to the identification of 5-Thio-D-glucose as a substrate for hexokinase, outlines a robust enzymatic synthesis protocol for 5-S-G6P, and discusses the analytical methods for its characterization. The content is tailored for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies necessary for the utilization of this important thiolated sugar phosphate.

Introduction: The Significance of Thiosugars in Glycobiology

The substitution of oxygen with sulfur in a carbohydrate ring, creating a "thiosugar," profoundly alters the molecule's electronic properties and its interactions with biological systems. While the steric difference between oxygen and sulfur is minimal, the lower electronegativity and greater polarizability of sulfur impact the stability of the glycosidic bond and the molecule's affinity for enzymes and transporters. 5-Thio-D-glucose, where the oxygen at the 5-position of the pyranose ring is replaced by sulfur, is a notable example of a thiosugar that has been extensively studied for its biological effects.[1] Its structural similarity to D-glucose allows it to interact with glucose-metabolizing enzymes and transporters, often acting as a competitive inhibitor.[2][3]

The phosphorylation of 5-Thio-D-glucose to 5-Thio-D-glucose-6-phosphate is a critical step in its intracellular metabolism and is central to its mechanism of action. This phosphorylated form is the key to its potent inhibitory effects on several enzymes in the glycolytic and pentose phosphate pathways.[2][4] This guide will delve into the discovery of this phosphorylation and provide a detailed methodology for its synthesis and characterization.

Discovery: Unveiling the Interaction of 5-Thio-D-glucose with Hexokinase

The pioneering work of Chen and Whistler in the mid-1970s was instrumental in elucidating the biological fate of 5-Thio-D-glucose. Their research demonstrated that 5-Thio-D-glucose is a substrate for hexokinase, the enzyme that catalyzes the first committed step of glycolysis: the phosphorylation of glucose to glucose-6-phosphate.[2] This discovery was significant as it established that the substitution of the ring oxygen with sulfur did not abolish its recognition and processing by this crucial enzyme.

Their findings indicated that 5-Thio-D-glucose acts as a competitive inhibitor of glucose transport and that its phosphorylated product, 5-S-G6P, is a potent inhibitor of phosphoglucomutase and glucose-6-phosphate dehydrogenase.[2][4] This multi-faceted inhibition of glucose metabolism is the basis for the observed physiological effects of 5-Thio-D-glucose, including its diabetogenic properties in animal models.[4]

Synthesis of 5-Thio-D-glucose-6-phosphate: An Enzymatic Approach

While chemical synthesis of regioselectively phosphorylated sugars is possible, it often involves complex multi-step protection and deprotection strategies. The enzymatic approach for the synthesis of 5-S-G6P, leveraging the natural activity of hexokinase, offers a direct and highly specific route to the desired product.

Rationale for the Enzymatic Method

The choice of an enzymatic synthesis is predicated on the high specificity of hexokinase for the 6-hydroxyl group of glucose and its analogues. This eliminates the need for protecting other hydroxyl groups on the sugar ring, streamlining the synthesis and purification process. Furthermore, the reaction proceeds under mild aqueous conditions, preserving the integrity of the thiosugar.

Experimental Protocol: Enzymatic Phosphorylation of 5-Thio-D-glucose

This protocol is based on the established principles of hexokinase-catalyzed phosphorylation.

Materials:

-

5-Thio-D-glucose

-

Yeast Hexokinase (EC 2.7.1.1)

-

Adenosine 5'-triphosphate (ATP), disodium salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH ~7.5)

-

Dowex 1x8 (chloride form) or similar anion-exchange resin

-

Hydrochloric acid (HCl) for elution

-

Sodium hydroxide (NaOH) for pH adjustment

-

Barium chloride (BaCl₂) or Ammonium hydroxide for product precipitation (optional)

Instrumentation:

-

pH meter

-

Reaction vessel with temperature control (e.g., water bath)

-

Chromatography column

-

Lyophilizer (optional)

-

Spectrophotometer for enzymatic assays (optional)

Step-by-Step Methodology:

-

Reaction Setup:

-

In a suitable reaction vessel, dissolve 5-Thio-D-glucose and a slight molar excess of ATP in Tris-HCl buffer.

-

Add MgCl₂ to the solution; magnesium ions are essential cofactors for hexokinase activity. The molar concentration of MgCl₂ should be equivalent to or slightly higher than that of ATP.

-

Adjust the pH of the reaction mixture to approximately 7.5 with dilute NaOH.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a catalytic amount of yeast hexokinase to the solution.

-

Incubate the reaction mixture at a controlled temperature, typically between 25-37°C.

-

The progress of the reaction can be monitored by measuring the consumption of ATP or the formation of ADP using coupled enzymatic assays, or by thin-layer chromatography (TLC).

-

-

Reaction Termination and Enzyme Removal:

-

Once the reaction has reached completion (or the desired conversion), terminate it by heating the mixture to denature the hexokinase (e.g., 90-100°C for 2-5 minutes).

-

Cool the mixture and remove the denatured protein by centrifugation or filtration.

-

-

Purification by Ion-Exchange Chromatography:

-

The negatively charged 5-S-G6P can be effectively separated from unreacted 5-Thio-D-glucose and other reaction components using anion-exchange chromatography.[5][6]

-

Load the supernatant from the previous step onto a column packed with an anion-exchange resin (e.g., Dowex 1x8) pre-equilibrated with deionized water.

-

Wash the column with deionized water to remove unreacted 5-Thio-D-glucose and other non-ionic species.

-

Elute the bound 5-S-G6P using a gradient of a suitable salt solution, such as hydrochloric acid or a salt buffer.

-

Collect fractions and monitor for the presence of the product using a suitable assay (e.g., phosphate assay or by spotting on a TLC plate and visualizing).

-

-

Product Isolation:

-

Pool the fractions containing the purified 5-S-G6P.

-

The product can be isolated as a salt, for example, by precipitation with barium chloride to form the barium salt, or converted to the ammonium salt by treatment with ammonium hydroxide followed by lyophilization. The diammonium salt is a common commercially available form.

-

Diagram of the Enzymatic Synthesis Workflow:

Caption: Workflow for the enzymatic synthesis of 5-Thio-D-glucose-6-phosphate.

Characterization of 5-Thio-D-glucose-6-phosphate

Thorough characterization is essential to confirm the identity and purity of the synthesized 5-S-G6P. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of sugar phosphates.

-

¹H NMR: Provides information on the proton environment in the molecule. The anomeric proton signal is particularly diagnostic.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

³¹P NMR: Is crucial for confirming the presence and chemical environment of the phosphate group. A single resonance is expected for 5-S-G6P.

Table 1: Representative NMR Data for Glucose-6-Phosphate (for comparison)

| Nucleus | Chemical Shift (ppm) - Anomer |

| ¹H (anomeric) | ~5.22 (α), ~4.63 (β) |

| ¹³C (anomeric) | ~92.8 (α), ~96.6 (β) |

| ³¹P | ~4-5 |

Note: The exact chemical shifts for 5-S-G6P may vary slightly due to the presence of the sulfur atom and the specific solvent and counter-ion used. Experimental determination is necessary for precise assignment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain structural information through fragmentation patterns.[7][8][9]

-

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for analyzing polar and non-volatile molecules like sugar phosphates. It will provide the mass of the molecular ion.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can help to confirm the structure, for example, by observing the loss of the phosphate group.

Table 2: Expected Mass Spectrometry Data for 5-Thio-D-glucose-6-phosphate

| Ion | Expected m/z |

| [M-H]⁻ | ~275.0 |

| [M+Na]⁺ | ~299.0 |

Note: The molecular weight of 5-Thio-D-glucose is approximately 196.22 g/mol . The addition of a phosphate group (PO₃) and subsequent deprotonation will result in the expected mass. The exact m/z will depend on the isotopic distribution.

Diagram of the Glycolysis Inhibition Pathway:

Caption: Inhibition of glycolysis by 5-Thio-D-glucose and its 6-phosphate derivative.

Conclusion and Future Directions

5-Thio-D-glucose-6-phosphate remains a vital molecule for probing the intricacies of carbohydrate metabolism. Its synthesis via an enzymatic route is both elegant and efficient, providing researchers with a reliable method to access this important inhibitor. The detailed characterization of 5-S-G6P is paramount for ensuring its utility in experimental settings.

Future research may focus on the development of novel thiosugar analogues with altered specificities for different kinases or other carbohydrate-binding proteins. Furthermore, the incorporation of isotopic labels into 5-S-G6P could provide a powerful tool for metabolic flux analysis and in vivo imaging studies. The principles outlined in this guide provide a solid foundation for the synthesis, characterization, and application of 5-Thio-D-glucose-6-phosphate and will undoubtedly facilitate further discoveries in the field of glycobiology and drug development.

References

-

Cham, C. M., et al. (2008). Glucose deprivation inhibits multiple key gene expression events and effector functions in CD8 T Cells. Request PDF. [Link]

-

Deng, Y., et al. (2014). Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry. PMC. [Link]

-

De-Oliveira, M. C., et al. (2007). Antecedent Hindbrain Glucoprivation Does Not Impair the Counterregulatory Response to Hypoglycemia. American Diabetes Association. [Link]

-

Leijon, T., et al. (2017). Glucokinase intrinsically regulates glucose sensing and glucagon secretion in pancreatic alpha cells. Scientific Reports. [Link]

-

MicroSolv Technology Corporation. (n.d.). Phosphorylated Sugars Analyzed by LCMS. MicroSolv. [Link]

-

Ritter, R. C., et al. (2018). Dopamine neuron activity evoked by sucrose and sucrose-predictive cues is augmented by peripheral and central manipulations of glucose availability. PMC. [Link]

-

Ross, P. L., et al. (2013). Thiophosphate and Thiophosphonate Analogues of glucose-1-phosphate: Synthesis and Enzymatic Activity With a Thymidylyltransferase. PubMed. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Sugar Phosphates. SIELC. [Link]

-

Smith, H. P., et al. (2002). Cleanup and analysis of sugar phosphates in biological extracts by using solid phase extraction and anion-exchange chromatography with pulsed amperometric detection. DTU Research Database. [Link]

-

Whistler, R. L., & Lake, W. C. (1972). Inhibition of cellular transport processes by 5-thio-d-glucopyranose. Biochemical Journal, 130(3), 919–925. [Link]

-

Zask, A., et al. (2018). Synthesis of O-1–O-6 Substituted Positional Isomers of d-Glucose–Thioether Ligands and Their Ruthenium Polypyridyl Conjugates. The Journal of Organic Chemistry. [Link]

-

Zhou, L., et al. (1995). Separation of sugars by ion-exclusion chromatography on a cation-exchange resin. Journal of Chromatography A, 708(2), 346–350. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). D-Glucose 6-phosphate. BMRB. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0003498). HMDB. [Link]

-

IOSR Journal. (n.d.). Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. IOSR Journal. [Link]

-

Kofoed, C. B., et al. (2018). Regioselective C-3-O-acylation and O-methylation of 4,6-O-benzylidene-beta-D-gluco- and galactopyranosides displaying a range of anomeric substituents. PubMed. [Link]

-

ResearchGate. (n.d.). 500 MHz ¹H NMR spectra of a 30 mM solution of D‐glucose‐6‐phosphate in D2O. ResearchGate. [Link]

-

Thon, V. J., et al. (2018). Enzymatic Synthesis of TDP-deoxysugars. PMC. [Link]

-

Tvrda, E., et al. (2017). Quantification of Low-Abundant Phosphorylated Carbohydrates Using HILIC-QqQ-MS/MS. PubMed. [Link]

- U.S. Patent No. US10104903B2. (2018). Animal food and its appearance.

- Varki, A., et al. (Eds.). (2017). Essentials of Glycobiology (3rd ed.).

-

Wang, Y., et al. (2022). Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. Molecules, 27(18), 5966. [Link]

-

Whistler, R. L., & Nayak, U. G. (1969). Synthesis of 5-thio-D-glucose. The Journal of Organic Chemistry, 34(1), 245–249. [Link]

-

Zhu, Y., et al. (2015). Molecular basis for the regulation of human glycogen synthase by phosphorylation and glucose-6-phosphate. PubMed. [Link]

Sources

- 1. Frontiers | Production of Glucose 6-Phosphate From a Cellulosic Feedstock in a One Pot Multi-Enzyme Synthesis [frontiersin.org]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Separation of sugars by ion-exclusion chromatography on a cation-exchange resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of Low-Abundant Phosphorylated Carbohydrates Using HILIC-QqQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiophosphate and thiophosphonate analogues of glucose-1-phosphate: synthesis and enzymatic activity with a thymidylyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Redox Effects of 5-Thio-D-glucose-6-phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Thio-D-glucose (5-TG), a glucose analog where the pyranose ring oxygen is substituted with sulfur, serves as a potent modulator of cellular metabolism and redox balance.[1][2] Upon cellular uptake, 5-TG is phosphorylated by hexokinase to its active form, 5-thio-D-glucose-6-phosphate (5-TG-6P). This metabolite acts as a powerful inhibitor of hexokinase, the gatekeeper of glycolysis.[3][4] By disrupting the primary pathway of glucose metabolism, 5-TG-6P instigates a cascade of events that profoundly alters the cell's redox state. This guide details the mechanism of action of 5-TG-6P, its downstream effects on the pentose phosphate pathway (PPP), the depletion of critical reducing equivalents such as NADPH and glutathione (GSH), and the subsequent accumulation of reactive oxygen species (ROS).[5][6] We provide field-proven experimental protocols for quantifying these changes, offering a framework for a self-validating system to investigate the therapeutic potential of targeting cellular redox homeostasis.

Introduction: Targeting a Metabolic Vulnerability

The maintenance of a stable intracellular redox environment is paramount for cell survival and function.[7] A delicate balance exists between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems.[8][9] Key players in this defense are the reduced forms of nicotinamide adenine dinucleotide phosphate (NADPH) and glutathione (GSH).[10][11] Many pathological states, particularly cancer, are characterized by a heightened basal level of oxidative stress and an increased reliance on metabolic pathways that fuel antioxidant defenses.[12][13]

The pentose phosphate pathway (PPP), a branch of glycolysis, is the primary source of cellular NADPH.[14][15] This makes the entry point of glucose into these pathways a critical control node. 5-Thio-D-glucose (5-TG) and its intracellular metabolite, 5-thio-D-glucose-6-phosphate (5-TG-6P), exploit this metabolic chokepoint. By inhibiting hexokinase, 5-TG-6P not only disrupts energy production via glycolysis but, more critically, starves the PPP of its substrate, glucose-6-phosphate.[1][6] This leads to a crippled antioxidant system, increased ROS, and induction of oxidative stress, a state that can be selectively lethal to cells already under high oxidative load, such as cancer cells.[3][5] Understanding the precise effects of 5-TG-6P on the cellular redox state is therefore crucial for its development as a potential therapeutic agent.[16]

Mechanism of Action: A Glycolytic Gatekeeper

The journey of 5-TG from an extracellular molecule to a potent intracellular inhibitor involves two key steps:

-

Cellular Uptake and Phosphorylation: 5-TG is recognized and transported into the cell by the same glucose transporters (GLUTs) that internalize D-glucose. Once inside the cytoplasm, it serves as a substrate for hexokinase (HK), which catalyzes its phosphorylation using ATP to produce 5-thio-D-glucose-6-phosphate (5-TG-6P).

-